4-(Hydroxymethyl)cyclohexane-1-carbonitrile
Overview
Description
4-(Hydroxymethyl)cyclohexane-1-carbonitrile is an organic compound with the molecular formula C8H13NO. It is characterized by a cyclohexane ring substituted with a hydroxymethyl group at the fourth position and a carbonitrile group at the first position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)cyclohexane-1-carbonitrile typically involves the reaction of cyclohexanone with formaldehyde and hydrogen cyanide. The process can be summarized as follows:
- The resulting 4-(Hydroxymethyl)cyclohexanone is then treated with hydrogen cyanide to yield this compound.
Cyclohexanone: reacts with in the presence of a base to form 4-(Hydroxymethyl)cyclohexanone.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-(Hydroxymethyl)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: 4-(Carboxymethyl)cyclohexane-1-carbonitrile.
Reduction: 4-(Hydroxymethyl)cyclohexane-1-amine.
Substitution: 4-(Alkoxymethyl)cyclohexane-1-carbonitrile or 4-(Acetoxymethyl)cyclohexane-1-carbonitrile.
Scientific Research Applications
4-(Hydroxymethyl)cyclohexane-1-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)cyclohexane-1-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, the compound may act as a substrate for enzymes that catalyze the conversion of hydroxymethyl groups to other functional groups. Additionally, the carbonitrile group can participate in nucleophilic addition reactions, leading to the formation of various derivatives .
Comparison with Similar Compounds
- 4-(Hydroxymethyl)cyclohexane-1-carboxylic acid
- 4-(Hydroxymethyl)cyclohexane-1-amine
- 4-(Hydroxymethyl)cyclohexane-1-methanol
Comparison: 4-(Hydroxymethyl)cyclohexane-1-carbonitrile is unique due to the presence of both a hydroxymethyl group and a carbonitrile group on the cyclohexane ringIn contrast, similar compounds like 4-(Hydroxymethyl)cyclohexane-1-carboxylic acid and 4-(Hydroxymethyl)cyclohexane-1-amine have different functional groups, leading to variations in their chemical behavior and applications .
Properties
IUPAC Name |
4-(hydroxymethyl)cyclohexane-1-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c9-5-7-1-3-8(6-10)4-2-7/h7-8,10H,1-4,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPCILYSCDCPJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39779-20-9 | |
Record name | 4-(hydroxymethyl)cyclohexane-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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